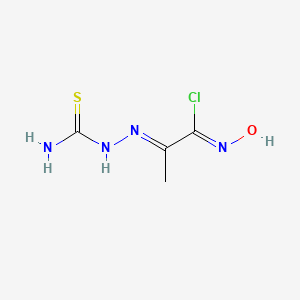
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamothioylhydrazinylidene group and a hydroxypropanimidoyl chloride moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a hydrazine derivative with a thiocarbamoyl chloride under controlled conditions to form the carbamothioylhydrazinylidene intermediate. This intermediate is then reacted with a hydroxypropanimidoyl chloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with diverse functional groups.
Scientific Research Applications
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride include other hydrazine derivatives and thiocarbamoyl compounds. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of scientific research.
Properties
Molecular Formula |
C4H7ClN4OS |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride |
InChI |
InChI=1S/C4H7ClN4OS/c1-2(3(5)9-10)7-8-4(6)11/h10H,1H3,(H3,6,8,11)/b7-2+,9-3- |
InChI Key |
NLSAILZPLVMZPI-IJZXAIBISA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C(=N/O)/Cl |
Canonical SMILES |
CC(=NNC(=S)N)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
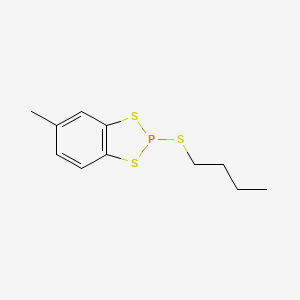

![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
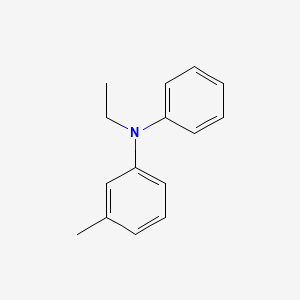
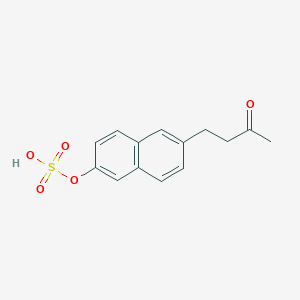
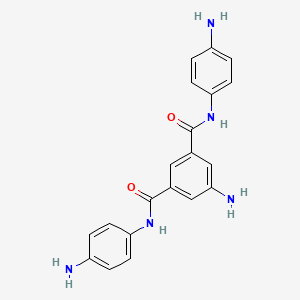
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
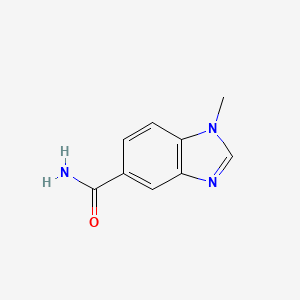
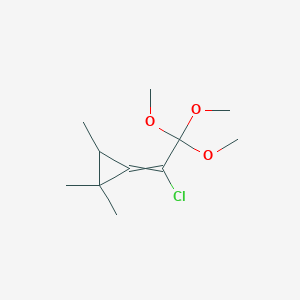
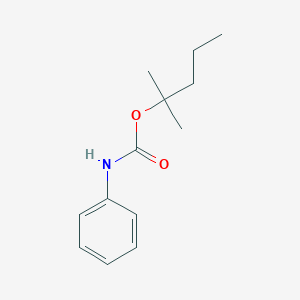
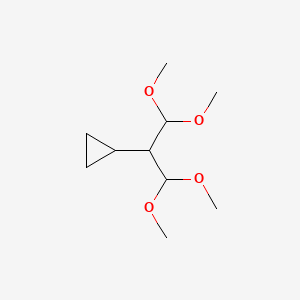
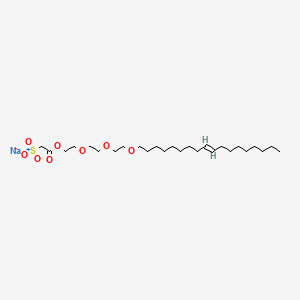
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
